molecular formula C17H29Cl2FN2O2 B6502187 1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride CAS No. 1215647-50-9

1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride

Cat. No.: B6502187
CAS No.: 1215647-50-9
M. Wt: 383.3 g/mol
InChI Key: KKBPAGCCTRUYJO-UHFFFAOYSA-N
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Description

The compound “1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals, and a fluorophenyl group, which is often used in medicinal chemistry to improve a drug’s metabolic stability and potency .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a piperazine ring, a fluorophenyl group, and a butoxy group. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the piperazine ring could potentially be alkylated, acylated, or sulfonated .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be determined by the specific groups present in the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Many drugs containing a piperazine ring act as antagonists at various neurotransmitter receptors .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly in the field of medicinal chemistry. It could also involve the development of new synthetic routes or the investigation of its physical and chemical properties .

Properties

IUPAC Name

1-butoxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27FN2O2.2ClH/c1-2-3-12-22-14-17(21)13-19-8-10-20(11-9-19)16-6-4-15(18)5-7-16;;/h4-7,17,21H,2-3,8-14H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBPAGCCTRUYJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC(CN1CCN(CC1)C2=CC=C(C=C2)F)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29Cl2FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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